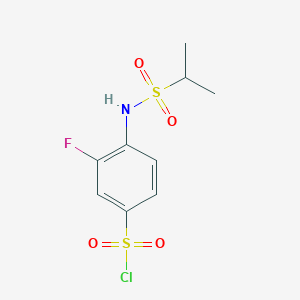

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for multi-substituted benzene derivatives, designating the positions of substituents using numerical locants. The compound bears the complete systematic name this compound, which precisely indicates the positioning and nature of each functional group attached to the benzene ring. This nomenclature system ensures unambiguous identification by specifying that the fluorine atom occupies position 3, the propane-2-sulfonamido group (isopropylsulfonamide) is located at position 4, and the sulfonyl chloride functionality is positioned at carbon 1 of the benzene ring.

The Chemical Abstracts Service has assigned the unique registry number 1183324-12-0 to this specific compound, providing a definitive identifier that transcends linguistic and nomenclatural variations. This registry number serves as an international standard for database searches, regulatory documentation, and commercial transactions involving this chemical entity. The assignment of this number confirms the compound's recognition as a distinct chemical entity with verified structural characteristics and established chemical identity within the global chemical literature.

Alternative nomenclature systems may refer to this compound using slight variations in naming conventions, but all systematic approaches converge on the same structural description. The compound may also be referenced using simplified trade names or catalog designations in commercial contexts, though the systematic name and registry number remain the authoritative identifiers for scientific and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁ClFNO₄S₂ provides a comprehensive atomic composition profile that reveals the complex multi-element nature of this organosulfur compound. This formula indicates the presence of nine carbon atoms forming the aromatic benzene core and the propyl substituent, eleven hydrogen atoms distributed across the ring and aliphatic portions, one chlorine atom in the sulfonyl chloride group, one fluorine atom as a ring substituent, one nitrogen atom within the sulfonamide linkage, four oxygen atoms associated with the two sulfonyl functionalities, and two sulfur atoms forming the central components of both sulfonyl groups.

The calculated molecular weight of 315.77 grams per mole positions this compound within the range typical of specialized pharmaceutical intermediates and fine chemicals. This molecular weight reflects the substantial mass contribution from the multiple heteroatoms, particularly the sulfur and halogen substituents, which significantly increase the overall molecular mass compared to simple substituted benzenes. The precise molecular weight calculation is essential for analytical determinations, synthetic planning, and quantitative chemical operations involving this compound.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (amu) | Mass Contribution (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 9 | 12.011 | 108.099 | 34.23% |

| Hydrogen | 11 | 1.008 | 11.088 | 3.51% |

| Chlorine | 1 | 35.453 | 35.453 | 11.23% |

| Fluorine | 1 | 18.998 | 18.998 | 6.02% |

| Nitrogen | 1 | 14.007 | 14.007 | 4.43% |

| Oxygen | 4 | 15.999 | 63.996 | 20.26% |

| Sulfur | 2 | 32.065 | 64.130 | 20.31% |

| Total | 29 | - | 315.771 | 100.00% |

The elemental composition reveals that sulfur and oxygen together account for over 40% of the molecular mass, highlighting the significant contribution of the sulfonyl functionalities to the overall molecular architecture. The relatively high heteroatom content compared to simple organic compounds reflects the specialized nature of this molecule and its potential for diverse chemical interactions.

Structural Isomerism and Substituent Positioning

The structural complexity of this compound necessitates careful consideration of positional isomerism possibilities within the tri-substituted benzene framework. The current compound represents one specific arrangement among multiple possible positional isomers that could theoretically exist with the same substituent groups positioned differently around the benzene ring. Understanding these isomeric relationships is crucial for synthetic planning, analytical identification, and structure-activity relationship studies.

The substitution pattern in this compound follows the 1,3,4-trisubstituted benzene arrangement, where the sulfonyl chloride group at position 1 serves as the reference point for numbering. This positioning creates a specific spatial arrangement where the fluorine atom at position 3 is meta to the sulfonyl chloride, while the propane-2-sulfonamido group at position 4 maintains an ortho relationship to the sulfonyl chloride and meta relationship to the fluorine. This particular arrangement influences both the electronic properties of the aromatic system and the steric accessibility of the functional groups.

Comparative analysis with related structural isomers reveals distinct differences in substitution patterns that significantly impact chemical behavior. For instance, the closely related compound 3-fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride (Chemical Abstracts Service registry number 1016709-79-7) differs only in the substitution pattern of the propylsulfonamide group, featuring a linear propyl chain rather than the branched isopropyl arrangement. This structural variation, while subtle, can lead to measurably different physical properties, reactivity patterns, and biological activities.

Table 2: Positional Isomer Comparison

| Compound | CAS Number | Sulfonamide Substituent | Substitution Pattern | Molecular Weight |

|---|---|---|---|---|

| Current Compound | 1183324-12-0 | Propane-2-sulfonamido (isopropyl) | 1,3,4-trisubstituted | 315.77 |

| Linear Isomer | 1016709-79-7 | Propane-1-sulfonamido (n-propyl) | 1,3,4-trisubstituted | 315.77 |

The tri-substituted benzene framework allows for several theoretical positional arrangements, though not all may be synthetically accessible or chemically stable. The 1,2,3-trisubstituted pattern would place all substituents in adjacent positions, potentially creating significant steric congestion. The 1,2,4-trisubstituted arrangement would distribute the groups more evenly but alter the electronic environment significantly. The 1,3,5-trisubstituted pattern would provide maximum separation between substituents but is not represented in the current compound family.

Electronic effects within the aromatic system are substantially influenced by the specific positioning of the electron-withdrawing sulfonyl groups and the moderately electron-withdrawing fluorine atom. The sulfonyl chloride functionality at position 1 acts as a strong electron-withdrawing group, while the fluorine at position 3 provides additional electron withdrawal through both inductive and resonance effects. The sulfonamide group at position 4 contributes to the overall electron-deficient nature of the aromatic system while providing potential sites for further chemical modification or biological interaction.

Properties

IUPAC Name |

3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)11)17(10,13)14/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHXPXSYVXNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride typically follows these key steps:

- Sulfonamide formation : Introduction of the propane-2-sulfonamido group onto the benzene ring.

- Sulfonyl chloride formation : Conversion of sulfonate or sulfonic acid intermediates into the sulfonyl chloride functional group.

- Fluorine substitution : Ensuring the fluorine atom is positioned at the 3-position on the benzene ring.

These transformations are often achieved through controlled reactions involving amines, sulfonyl chlorides, and chlorinating agents under specific conditions.

Detailed Preparation Methods

Reaction of Amine with Sulfonyl Chloride

A foundational method for preparing sulfonamides involves the reaction of an amine with a sulfonyl chloride derivative. According to patent WO2009124962A2, the reaction proceeds as follows:

- An amine (corresponding to the propane-2-sulfonamido moiety) is reacted with an activated sulfonyl chloride derivative bearing the benzene ring with fluorine substitution.

- The reaction is conducted in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- A base like triethylamine, diisopropylethylamine, or N-methylmorpholine is used to neutralize the hydrochloric acid formed.

- Temperature is maintained between 20°C and 50°C, commonly at room temperature.

- Reaction time ranges from 1 to 24 hours, depending on reagent reactivity and scale.

This method yields the sulfonamide intermediate with the propane-2-sulfonamido group attached to the benzene ring, preserving the fluorine substitution at the 3-position.

Conversion to Sulfonyl Chloride

The sulfonyl chloride functional group is typically introduced by chlorination of sulfonate or sulfonic acid precursors. Common chlorinating agents include:

- Thionyl chloride (SOCl₂) : Used to convert sulfonic acids or sulfonates to sulfonyl chlorides. The reaction is usually performed in anhydrous solvents such as ether or chloroform, with gentle warming to room temperature.

- The reaction mixture is concentrated under reduced pressure, and the crude sulfonyl chloride is purified by filtration and drying under vacuum.

This step is crucial to obtain the sulfonyl chloride functionality on the benzene ring at the 1-position.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Amine reaction | Amine (propane-2-sulfonamido derivative), sulfonyl chloride (fluoro-substituted benzene), base (e.g., triethylamine), solvent (DCM), 20–50°C, 1–24 h | Formation of sulfonamide intermediate by nucleophilic substitution |

| 2. Chlorination | Thionyl chloride in ether or chloroform, room temperature, stirring | Conversion of sulfonate/sulfonic acid to sulfonyl chloride |

| 3. Work-up | Concentration under reduced pressure, filtration, drying | Isolation of pure sulfonyl chloride product |

This protocol aligns with the general methods described in patent literature and peer-reviewed syntheses of related sulfonyl chloride compounds.

Analytical and Research Findings

- Reaction yields : Typically moderate to high yields (60–90%) are reported for sulfonamide formation and subsequent chlorination steps.

- Purity : Final sulfonyl chloride compounds are purified by flash chromatography or recrystallization.

- Characterization : Confirmed by IR spectroscopy showing characteristic SO₂ stretching bands (~1300–1150 cm⁻¹), NMR spectroscopy demonstrating aromatic fluorine coupling, and mass spectrometry.

Research on related sulfonamide derivatives indicates that controlling reaction temperature and stoichiometry is critical to minimize side products and maximize selectivity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Sulfonamide formation | Amine + sulfonyl chloride, base, DCM, RT | Attach propane-2-sulfonamido group | Base neutralizes HCl formed |

| Sulfonyl chloride formation | Thionyl chloride, ether or chloroform, RT | Convert sulfonate to sulfonyl chloride | Requires anhydrous conditions |

| Protection/deprotection | TBS-Cl, BF₃·Et₂O, acidic/basic work-up | Protect hydroxyl/amine groups if needed | Enhances selectivity |

| Purification | Flash chromatography, recrystallization | Isolate pure product | Confirm by IR, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: Products vary depending on the specific reaction but can include sulfonic acids and reduced sulfonyl derivatives.

Scientific Research Applications

Safety Information

The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Proper handling precautions must be taken, including the use of personal protective equipment (PPE) and adherence to safety protocols during synthesis and application.

Pharmaceutical Synthesis

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride is primarily utilized in the synthesis of sulfonamide derivatives, which are crucial in developing various pharmaceutical agents. These derivatives have been explored for their antibacterial properties and potential use in treating bacterial infections.

Case Study: Antibacterial Activity

A study demonstrated that sulfonamide derivatives synthesized using this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The modification of the sulfonamide structure allowed for enhanced efficacy compared to traditional sulfonamides.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for modifying proteins and peptides through sulfonylation reactions. This modification can alter biological activity, stability, and solubility of biomolecules.

Case Study: Protein Modification

Research has shown that introducing sulfonyl groups into peptide chains can enhance their binding affinity to specific receptors, making them potential candidates for drug development targeting specific pathways in diseases such as cancer.

Material Science

The compound has applications in the development of advanced materials, particularly in creating functionalized polymers. The sulfonyl chloride group can be used to introduce sulfonamide functionalities into polymer matrices, enhancing their thermal stability and mechanical properties.

Case Study: Polymer Modification

A study highlighted the use of this compound to modify polyamide films, resulting in improved barrier properties against gases and solvents, which is critical for packaging applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

The compound is compared to structural analogs based on substituent effects, bioavailability parameters, and physicochemical properties.

Structural Analogs

Physicochemical Properties

Key Observations :

- The propane-2-sulfonamido group introduces greater molecular flexibility (6 rotatable bonds) compared to the linear propane-1-sulfonamido analog (5 rotatable bonds) and the simpler 3-chloro-4-fluoro analog (2 rotatable bonds) .

- Higher polar surface area (PSA) in the target compound (~120 Ų) suggests reduced membrane permeability compared to analogs with fewer hydrogen-bonding groups (e.g., 3-chloro-4-fluoro analog: ~70 Ų) .

Bioavailability Considerations

Per Veber’s rules for oral bioavailability, compounds with ≤10 rotatable bonds and PSA ≤140 Ų are more likely to exhibit good absorption . The target compound meets these thresholds but may face challenges due to its sulfonyl chloride group, which is highly reactive and prone to hydrolysis. In contrast:

- The trifluoromethyl analog (C₇H₃ClF₄O₂S) benefits from the -CF₃ group’s metabolic stability but may suffer from increased lipophilicity (logP ~3.5), reducing aqueous solubility .

Biological Activity

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride (CAS No. 1183324-12-0) is a sulfonamide compound with notable biological activity. This compound is characterized by its unique chemical structure, which includes a sulfonyl chloride group that contributes to its reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClFNO₄S₂

- Molecular Weight : 315.77 g/mol

- CAS Number : 1183324-12-0

- Purity : Typically available at 95% purity.

The presence of fluorine in the aromatic ring and the sulfonamide group enhances the compound's biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily relates to its interaction with biological targets through the formation of covalent bonds. The sulfonyl chloride moiety can react with nucleophiles, such as amines and thiols, leading to the formation of sulfonamides. This reaction is crucial in the design of inhibitors for various enzymes and receptors.

Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is essential for DNA synthesis and cell growth.

Case Studies

-

Inhibition of Bacterial Growth :

- A study demonstrated that derivatives of sulfonamide compounds, including those similar to this compound, showed effective inhibition against Escherichia coli and Staphylococcus aureus.

- The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent antibacterial activity.

-

Antiviral Properties :

- Preliminary studies suggest potential antiviral effects against certain RNA viruses. The compound's ability to inhibit viral replication through interference with viral enzyme activity is under investigation.

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, researchers found varying degrees of toxicity across different cell lines.

Cytotoxicity Data Table

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 25 | Higher tolerance |

| A549 | 10 | Significant cytotoxic effects |

The safety profile indicates that while the compound exhibits promising biological activity, careful consideration must be given to its cytotoxic effects in therapeutic applications.

Applications in Medicinal Chemistry

Due to its unique structure and biological properties, this compound is being explored for various applications:

-

Drug Development :

- Researchers are investigating its potential as a scaffold for developing new antimicrobial agents.

- Its reactivity could be harnessed to create targeted therapies for resistant bacterial strains.

-

Bioconjugation :

- The compound may serve as a linker in bioconjugation strategies, facilitating the delivery of drugs or imaging agents to specific cells or tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride, and how do substituent positions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation and fluorination reactions. Aromatic sulfonyl chlorides are typically prepared by chlorosulfonation of benzene derivatives, followed by functionalization. For example, substituents like fluorine and sulfonamide groups require precise temperature control (0–5°C) to avoid side reactions. Evidence from analogous compounds (e.g., 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride) shows yields exceeding 90% when using anhydrous conditions and stoichiometric SOCl₂ . The propane-2-sulfonamido group may require protection/deprotection steps to prevent premature hydrolysis.

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for mass confirmation. Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen.

- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 2–12) using ¹⁹F NMR to track fluorine loss .

- Light sensitivity : Store in amber vials at –20°C, as sulfonyl chlorides are prone to photolytic decomposition.

Advanced Research Questions

Q. What analytical challenges arise when detecting trace amounts of this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer : Challenges include matrix interference (e.g., humic acids in wastewater) and low recovery rates due to adsorption. Solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol and acidified water) improves recovery. Isotope dilution mass spectrometry (IDMS) using deuterated internal standards (e.g., triclosan-d₃) enhances quantification accuracy. Method validation should follow EPA 1694 guidelines for perfluorinated compounds, given structural similarities to PFOS .

Q. How does the sulfonamido group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The propane-2-sulfonamido group acts as an electron-withdrawing substituent, activating the sulfonyl chloride for nucleophilic attack. Comparative studies with 4-methylbenzene-1-sulfonyl chloride show faster reaction kinetics with amines (e.g., benzylamine) in acetonitrile at 25°C. However, steric hindrance from the isopropyl group may reduce reactivity with bulkier nucleophiles .

Q. What are the implications of fluorinated substituents on the compound’s environmental persistence and toxicity?

- Methodological Answer : Fluorine atoms increase metabolic stability and resistance to hydrolysis, leading to bioaccumulation risks. In vitro assays with human liver microsomes can predict oxidative metabolism, while Daphnia magna acute toxicity tests (EC₅₀) assess ecological impact. Structural analogs like perfluoroalkyl sulfonamides exhibit half-lives >5 years in aquatic systems, necessitating stringent disposal protocols .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from crystallinity variations and residual solvents. For example, solubility in DMSO ranges from 50–100 mg/mL depending on recrystallization methods (e.g., slow cooling vs. crash precipitation). Powder X-ray diffraction (PXRD) can identify polymorphic forms, while Karl Fischer titration quantifies water content, which critically affects dissolution .

Applications in Drug Discovery

Q. How can this compound serve as a building block for protease inhibitors?

- Methodological Answer : The sulfonyl chloride moiety reacts selectively with serine residues in protease active sites. For example, it can be conjugated to peptidomimetic scaffolds to develop ADAM-17 inhibitors. Kinetic studies (kₐₜₜ/Kₘ) using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) quantify inhibitory potency. Computational docking (AutoDock Vina) optimizes steric and electronic complementarity .

Safety and Handling

Q. What precautions are necessary to minimize occupational exposure during large-scale synthesis?

- Methodological Answer : Use closed-system reactors and scrubbers to capture SO₂ and HCl vapors. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., Viton®) and full-face respirators. Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.